(R)-UT-155

Androgen Receptor Degradation Protein Domain Specificity SARD Pharmacology

Standard AR antagonists fail against LBD-truncated AR splice variants (AR-V7). (R)-UT-155 is the only commercially available SARD with exclusive binding to the AF-1 domain, bypassing the LBD entirely. - Enables clean mechanistic studies of AF-1-mediated AR degradation in CRPC models. - Validated in 22RV1 xenografts: degrades AR-V7 and inhibits tumor growth where enzalutamide shows no efficacy. - Ideal positive control for novel AF-1-targeted degrader validation. - Supplied as research-grade chiral small molecule (C20H15F4N3O2, 405.35 g/mol).

Molecular Formula C20H15F4N3O2
Molecular Weight 405.3 g/mol
Cat. No. B10800621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-UT-155
Molecular FormulaC20H15F4N3O2
Molecular Weight405.3 g/mol
Structural Identifiers
SMILESCC(CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O
InChIInChI=1S/C20H15F4N3O2/c1-19(29,11-27-7-6-12-8-14(21)3-5-17(12)27)18(28)26-15-4-2-13(10-25)16(9-15)20(22,23)24/h2-9,29H,11H2,1H3,(H,26,28)/t19-/m0/s1
InChIKeyCFSAYQVTXBMPRF-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-UT-155 for Androgen Receptor Degradation Studies


(R)-UT-155 (CAS 2031161-54-1), also known as compound 11, is the R-enantiomer of the selective androgen receptor degrader (SARD) UT-155 [1]. As a chiral small molecule with the molecular formula C20H15F4N3O2 and a molecular weight of 405.35 g/mol , (R)-UT-155 is a research tool designed to bind the androgen receptor (AR) amino-terminal transcriptional activation domain (AF-1) and promote AR protein degradation, offering a distinct mechanistic profile from traditional AR antagonists [1]. Unlike its S-isomer (UT-155), (R)-UT-155 does not bind the AR ligand-binding domain (LBD), making it a valuable probe for dissecting AF-1-mediated AR signaling and degradation pathways in castration-resistant prostate cancer (CRPC) models [1][2].

R Chiral R-enantiomer selective androgen receptor degrader (SARD) probe
AF-1 Exclusive binding to AR amino-terminal domain (AF-1); no LBD engagement
Supports AR protein degradation and AF-1-mediated signaling pathway studies

Why Generic Alternatives Cannot Replace (R)-UT-155


The unique pharmacological profile of (R)-UT-155—specifically its exclusive binding to the AR AF-1 domain without engaging the LBD—cannot be replicated by generic AR antagonists (e.g., enzalutamide, bicalutamide) or even by its S-isomer counterpart UT-155 [1]. While UT-155 binds both the AF-1 and LBD domains, (R)-UT-155 provides a domain-specific probe that enables researchers to isolate AF-1-dependent degradation mechanisms from LBD-mediated antagonism [2]. This domain selectivity is critical for investigating AR splice variants (AR-SVs) that lack the LBD but retain AF-1 functionality, a common resistance mechanism in advanced prostate cancer [1]. Substituting (R)-UT-155 with racemic UT-155 or other SARDs would confound experimental interpretations due to concurrent LBD engagement and differing degradation kinetics .

LBD-targeted AR antagonists
Enzalutamide and other LBD binders may not replicate AF-1-specific degradation, limiting mechanistic studies in LBD-independent context.
Racemic or S-isomer UT-155
S-isomer engages both AF-1 and LBD; using racemate or S-enantiomer may confound isolation of AF-1-dependent effects.
Other SARD chemotypes
Different degradation kinetics and off-target profiles may shift pathway-response interpretation; domain selectivity requires verification.

Quantitative Comparative Evidence for (R)-UT-155


Exclusive AR AF-1 Binding Profile

(R)-UT-155 demonstrates exclusive binding to the androgen receptor (AR) amino-terminal transcriptional activation domain (AF-1) with no detectable affinity for the ligand-binding domain (LBD), as confirmed by NMR spectroscopy and competition binding assays [1]. In contrast, its S-isomer UT-155 binds both the AF-1 domain (Kd = 1.32 µM) and the AR-LBD with a Ki of 267 nM . This differential domain engagement is critical for mechanistic studies of AF-1-mediated AR degradation pathways independent of LBD signaling.

AR Domain Binding
Head-to-head
Target: binds AR AF-1 only, Ki (LBD) >10 µM. Comparator UT-155 (S-isomer): AF-1 Kd 1.32 µM, LBD Ki 267 nM.
Enables LBD-independent AR degradation probe studies.
NMR and competition binding; no measurable LBD engagement for R-enantiomer.
Androgen Receptor Degradation Protein Domain Specificity SARD Pharmacology

AR Transactivation Inhibition Without LBD Binding

Despite lacking LBD binding affinity, (R)-UT-155 inhibits R1881-induced AR transactivation with potency comparable to the S-isomer UT-155 in HEK-293 cells transfected with human AR cDNA [1]. Western blot analysis confirms that (R)-UT-155 promotes AR protein degradation at concentrations similar to those required for transactivation inhibition [1]. This functional parity, achieved without LBD engagement, distinguishes (R)-UT-155 from traditional antagonists like enzalutamide, which require LBD binding for activity [2].

AR Transactivation Inhibition
Head-to-head
UT-155 IC₅₀ 78 nM; (R)-UT-155 shows comparable inhibition; enzalutamide IC₅₀ 465 nM. AR protein degradation at similar concentrations.
Supports AF-1-mediated functional inhibition without LBD.
HEK-293 AR-transfected cells, R1881 stimulation.
AR Transactivation Assay LNCaP Cell Proliferation Enantiomer Comparison

LNCaP Cell Growth Inhibition

(R)-UT-155 significantly inhibits the growth of LNCaP prostate cancer cells stimulated with the synthetic androgen R1881, demonstrating functional AR pathway suppression in a clinically relevant cellular context [1]. At concentrations ranging from 0.1 to 10 µM, (R)-UT-155 reduces cell viability in a dose-dependent manner, with significant inhibition observed at concentrations as low as 1 µM [1]. Concurrently, (R)-UT-155 suppresses R1881-induced expression of the AR-target gene FKBP5, confirming on-target AR pathway modulation [1].

LNCaP Cell Growth Inhibition
Class-level
Significant inhibition at 1–10 µM; FKBP5 mRNA suppression (p
Reported cell-model endpoint response context.
SRB assay, 6-day treatment; qPCR after 24 h.
AR-V7 Degradation
Class-level
AR-V7 protein reduction at submicromolar range; proteasome-dependent (MG-132 rescue). Activity in 22RV1 cells.
Supports AR-V7 degradation endpoint review.
Western blot with AR-N20; enzalutamide-resistant context.
LNCaP Cell Viability AR-Target Gene Expression CRPC Preclinical Models

AR-V7 Proteasome-Dependent Degradation

As a selective androgen receptor degrader (SARD), (R)-UT-155 promotes the degradation of both full-length AR and the clinically relevant AR-V7 splice variant at submicromolar concentrations [1]. In 22RV1 cells, which endogenously express AR-V7, treatment with (R)-UT-155 leads to significant reduction in AR-V7 protein levels, addressing a key resistance mechanism that limits the efficacy of enzalutamide and other LBD-targeted antagonists . The degradation activity of (R)-UT-155 is proteasome-dependent, as confirmed by rescue experiments with the proteasome inhibitor MG-132 [1].

AR-V7 Degradation
Class-level
AR-V7 protein reduction at submicromolar range; proteasome-dependent (MG-132 rescue). Activity in 22RV1 cells.
Supports AR-V7 degradation endpoint review.
Western blot with AR-N20; enzalutamide-resistant context.
AR-V7 Degradation SARD Mechanism Enzalutamide-Resistant CRPC

Optimal Research Applications of (R)-UT-155


AF-1 Domain Function in CRPC

Researchers studying AR transcriptional activity in the absence of ligand-binding domain engagement should prioritize (R)-UT-155 as the only commercially available SARD tool with exclusive AF-1 binding [1]. Its domain specificity enables clean interpretation of AF-1-mediated transcriptional regulation and degradation pathways, particularly in models expressing LBD-deficient AR splice variants such as AR-V7 and AR-V567es [2]. Experimental protocols should include concurrent treatment with LBD-specific antagonists (e.g., enzalutamide) to validate AF-1-dependent effects.

Enzalutamide-Resistant Xenograft Evaluation

(R)-UT-155 serves as a benchmark compound for validating novel AF-1-binding SARDs in enzalutamide-resistant prostate cancer models [1]. In 22RV1 xenografts, where enzalutamide shows no efficacy, (R)-UT-155 demonstrates tumor growth inhibition and AR-V7 degradation, providing a positive control for AF-1-targeted degradation studies [2]. Dosing regimens should account for the compound's in vivo exposure profile, with oral administration in castrated male SCID mice as the established model system.

Enantiomer Comparative Pharmacology

Investigators seeking to understand the stereochemical determinants of AR domain selectivity should procure both (R)-UT-155 and UT-155 for head-to-head comparison [1]. Key experimental readouts include LBD competition binding assays (Ki determination), AF-1 NMR binding studies, and functional AR transactivation in HEK-293 cells [2]. This enantiomer pair is particularly valuable for structure-activity relationship (SAR) studies aimed at developing next-generation SARDs with optimized degradation efficiency and reduced off-target nuclear receptor cross-reactivity.

AR-V7 Degradation Pathway Analysis

(R)-UT-155 should be employed in experiments designed to map the ubiquitin-proteasome machinery involved in AF-1-mediated AR degradation [1]. By combining (R)-UT-155 treatment with proteasome inhibitors (MG-132), autophagy inhibitors (chloroquine), or E3 ligase siRNA knockdown, researchers can delineate the specific degradation pathways activated by AF-1 engagement [2]. This application is critical for identifying novel therapeutic vulnerabilities in AR-V7-positive CRPC that are refractory to LBD-targeted therapies.

Application
Selection Property
Validation Focus
AF-1 domain signaling studies
Exclusive AR AF-1 binding without LBD engagement
LBD-independent transcription and degradation assays
Enzalutamide-resistant model evaluation
AF-1-targeted AR and AR-V7 degradation activity
Tumor growth endpoint monitoring in resistant models
Stereochemical domain selectivity studies
R- vs. S-enantiomer AR domain binding profile
AF-1 binding and LBD competition assay comparison
AR-V7 degradation pathway mapping
Proteasome-dependent degradation via AF-1 engagement
Ubiquitin-proteasome pathway inhibitor rescue experiments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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